N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline-2-carboxamide: Shares a similar core structure but lacks the phenylcarbonyl group.
N-{3-[(phenylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar but without the hydroxy group.
Uniqueness
N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1119503-37-5 |
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Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4g/mol |
IUPAC Name |
N-(3-benzamidopropyl)-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c24-17(13-7-2-1-3-8-13)20-11-6-12-21-19(26)16-22-15-10-5-4-9-14(15)18(25)23-16/h1-5,7-10H,6,11-12H2,(H,20,24)(H,21,26)(H,22,23,25) |
InChI Key |
JJJZMCAPIMNQNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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